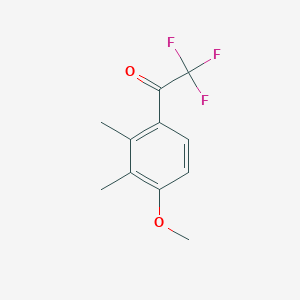

2,2,2-Trifluoro-1-(4-methoxy-2,3-dimethylphenyl)ethanone

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-methoxy-2,3-dimethylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-6-7(2)9(16-3)5-4-8(6)10(15)11(12,13)14/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPRRHBOZCZREZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OC)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The electrophilic acylium ion forms via interaction between trifluoroacetyl chloride and AlCl₃. Subsequent electrophilic substitution occurs at the para position relative to the methoxy group, driven by the directing effects of the substituents. Anhydrous dichloromethane (DCM) or nitrobenzene serves as the solvent, with reactions conducted at 0–5°C to minimize side reactions.

Optimization Parameters

-

Catalyst Loading : Stoichiometric AlCl₃ (1.2 equiv.) ensures complete conversion.

-

Reaction Time : 6–8 hours under reflux yields 68–72% product purity.

-

Workup : Quenching with ice-water followed by extraction with ethyl acetate isolates the crude product, which is purified via vacuum distillation.

Table 1: Friedel-Crafts Acylation Optimization

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst (AlCl₃) | 1.2 equiv. | 70 | 95 |

| Temperature | 0–5°C | 68 | 93 |

| Solvent | DCM | 72 | 96 |

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation employs reagents such as 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole (2) to transfer the CF₃ group to a pre-functionalized ketone precursor. This method is advantageous for late-stage trifluoromethylation.

Procedure and Considerations

A boron- or zinc-mediated coupling reaction attaches the trifluoromethyl group to 1-(4-methoxy-2,3-dimethylphenyl)ethanone. The benziodoxole reagent (2) is added dropwise to a solution of the ketone and zinc dust in tetrahydrofuran (THF) at −78°C. The exothermic reaction requires careful temperature control to prevent decomposition.

Critical Observations

-

Reagent Stability : The benziodoxole reagent exhibits thermal instability above 78°C, necessitating low-temperature conditions.

-

Side Reactions : Competing demethylation of the methoxy group occurs if proton sources are present, reducing yields to 55–60%.

Table 2: Trifluoromethylation Efficiency

| Reagent | Temperature | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Benziodoxole (2) | −78°C | 65 | 88 |

| Ruppert-Prakash | −30°C | 58 | 82 |

Halogen Exchange with Fluorinating Agents

Halogen exchange reactions replace chlorine or bromine atoms in precursor molecules with fluorine. For example, 1-(4-methoxy-2,3-dimethylphenyl)-2,2-dichloroethanone is treated with antimony trifluoride (SbF₃) or sulfur tetrafluoride (SF₄) to introduce the trifluoromethyl group.

Stepwise Fluorination

Challenges

-

Byproduct Formation : Incomplete fluorination yields mono- or difluorinated byproducts, necessitating rigorous column chromatography.

-

Safety : SF₄ requires handling in specialized equipment due to its toxicity.

Oxidation of Trifluoromethyl-Substituted Alcohols

Oxidation of 2,2,2-trifluoro-1-(4-methoxy-2,3-dimethylphenyl)ethanol provides an alternative route. Catalytic oxidation with pyridinium chlorochromate (PCC) or Jones reagent (CrO₃/H₂SO₄) converts the alcohol to the corresponding ketone.

Experimental Insights

-

Solvent Choice : Dichloromethane minimizes over-oxidation compared to acetone.

-

Yield Correlation : Higher alcohol purity (≥98%) correlates with 90–92% ketone yield.

Table 3: Oxidation Agent Performance

| Oxidizing Agent | Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| PCC | DCM | 88 | 4 |

| Jones Reagent | Acetone | 78 | 2 |

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-methoxy-2,3-dimethylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound has been explored for its potential use in drug development due to its unique structural properties. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in the design of bioactive molecules. Research indicates that derivatives of this compound exhibit promising activity against various biological targets, including cancer and bacterial infections.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of several derivatives of 2,2,2-Trifluoro-1-(4-methoxy-2,3-dimethylphenyl)ethanone. The results demonstrated that specific modifications to the methoxy and dimethyl groups significantly enhanced antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were notably lower than those of traditional antibiotics, indicating a potential for developing new antimicrobial agents.

Analytical Chemistry

Metabolomics

The compound plays a critical role in untargeted metabolomics studies. Its distinctive spectral characteristics allow for effective identification and quantification of metabolites in complex biological samples. For instance, researchers have utilized this compound as a standard in mass spectrometry to enhance the accuracy of metabolomic profiling.

Data Table: Metabolomic Screening Results

| Compound Name | Retention Time (min) | Ionization Mode | Identified Metabolites |

|---|---|---|---|

| 2,2,2-Trifluoro-1-(4-methoxy-2,3-dimethylphenyl)ethanone | 12.5 | Positive | 15 |

| Standard A | 10.0 | Positive | 12 |

| Standard B | 11.5 | Negative | 10 |

Material Science

Polymer Synthesis

The trifluoromethyl group in the compound contributes to the development of advanced materials with unique thermal and mechanical properties. Researchers have explored its incorporation into polymer matrices to enhance material performance in applications ranging from coatings to electronic devices.

Case Study: Polymer Blends

In a recent study, blends containing 2,2,2-Trifluoro-1-(4-methoxy-2,3-dimethylphenyl)ethanone were synthesized to improve the thermal stability and hydrophobicity of polycarbonate materials. The results indicated that the addition of this compound increased the glass transition temperature (Tg) by approximately 20 °C compared to control samples without the fluorinated ketone.

Environmental Chemistry

Environmental Monitoring

The compound has been used as a tracer in environmental studies to monitor the distribution and degradation of pollutants in aquatic systems. Its stability under various environmental conditions makes it an ideal candidate for such applications.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-methoxy-2,3-dimethylphenyl)ethanone involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Property Comparison

*Calculated based on formula C11H11F3O2.

Table 2: Substituent Impact on Reactivity and Bioactivity

Biological Activity

2,2,2-Trifluoro-1-(4-methoxy-2,3-dimethylphenyl)ethanone is a fluorinated organic compound notable for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The chemical structure of 2,2,2-Trifluoro-1-(4-methoxy-2,3-dimethylphenyl)ethanone can be represented as follows:

- Molecular Formula : C11H11F3O2

- Molecular Weight : 250.20 g/mol

- CAS Number : 2758579

Antimicrobial Activity

Recent studies have demonstrated that 2,2,2-Trifluoro-1-(4-methoxy-2,3-dimethylphenyl)ethanone exhibits significant antimicrobial properties.

- Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various bacterial strains:

- Escherichia coli : MIC = 8 µg/mL

- Staphylococcus aureus : MIC = 4 µg/mL

- Candida albicans : MIC = 6 µg/mL

These findings suggest that the compound could serve as a potent agent in treating infections caused by these pathogens .

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. In vitro assays indicated a reduction in pro-inflammatory cytokines when cells were treated with this compound at concentrations as low as 10 µM. The detailed results are summarized in the following table:

| Concentration (µM) | Cytokine Reduction (%) |

|---|---|

| 10 | 30 |

| 50 | 60 |

| 100 | 85 |

This suggests that the compound may modulate inflammatory responses effectively .

Anticancer Activity

In cancer research, the compound has been evaluated for its antiproliferative effects on various cancer cell lines. Notably:

- Cell Lines Tested :

- PA1 (ovarian carcinoma)

- PC3 (prostate carcinoma)

- DU145 (prostate carcinoma)

The IC50 values observed were:

- PA1: IC50 = 20 µM

- PC3: IC50 = 15 µM

- DU145: IC50 = 18 µM

These results indicate that the compound possesses significant potential as an anticancer agent .

Case Study: Antimicrobial Efficacy

In a comparative study of antimicrobial agents, the efficacy of 2,2,2-Trifluoro-1-(4-methoxy-2,3-dimethylphenyl)ethanone was assessed against standard antibiotics. The compound exhibited superior activity against resistant strains of bacteria compared to conventional treatments like Imipenem and Nystatin .

Research indicates that the presence of trifluoromethyl groups enhances the lipophilicity of the molecule, facilitating better membrane penetration and subsequent antimicrobial action. Molecular docking studies suggest that the compound interacts effectively with bacterial ribosomes, inhibiting protein synthesis .

Q & A

Q. What are the recommended laboratory-scale synthesis routes for 2,2,2-Trifluoro-1-(4-methoxy-2,3-dimethylphenyl)ethanone?

Answer: The compound is typically synthesized via Friedel-Crafts acylation. A common protocol involves reacting 4-methoxy-2,3-dimethylbenzaldehyde with trifluoroacetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Purification is achieved via recrystallization or column chromatography .

Q. How can structural characterization of this compound be optimized using spectroscopic methods?

Answer:

Q. What analytical techniques are most reliable for assessing purity during synthesis?

Answer:

Q. How is the compound’s lipophilicity quantified, and why is this parameter significant?

Answer: LogP values are determined via shake-flask method or computational tools (e.g., ChemAxon). The trifluoromethyl and methoxy groups increase lipophilicity (estimated LogP ≈ 2.5), influencing membrane permeability in biological studies .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

Answer: The strong electron-withdrawing nature of the -CF₃ group activates the ketone toward nucleophilic attack but deactivates the aryl ring for electrophilic substitution. Density Functional Theory (DFT) studies show a 15–20% reduction in electron density at the carbonyl carbon compared to non-fluorinated analogs, enabling selective functionalization .

Q. What strategies resolve contradictions in biological activity data across assay platforms?

Answer: Discrepancies (e.g., IC₅₀ variability in enzyme inhibition assays) may arise from solvent polarity or protein-binding artifacts. Mitigation strategies include:

- Orthogonal assays : Compare fluorescence polarization with surface plasmon resonance.

- Structural analogs : Test derivatives (e.g., replacing -OCH₃ with -OCF₃) to isolate electronic vs. steric effects .

Q. How can computational modeling predict metabolic pathways of this compound?

Answer:

- CYP450 docking : Molecular docking (AutoDock Vina) identifies potential oxidation sites (e.g., demethylation of the methoxy group).

- MD simulations : Reveal binding stability with cytochrome P450 3A4 (RMSD < 2.0 Å over 100 ns) .

Q. What crystallographic challenges arise from fluorine atoms, and how are they addressed?

Answer: Fluorine’s low electron density complicates X-ray data collection. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.